Olean

Description

Structure

3D Structure

Properties

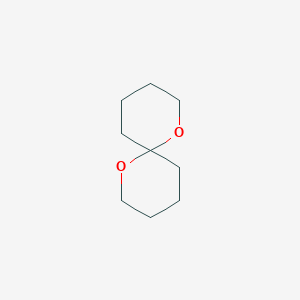

IUPAC Name |

1,7-dioxaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBVHDGKDQAEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040735 | |

| Record name | 1,7-Dioxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180-84-7 | |

| Record name | Olean | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dioxaspiro(5.5)undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dioxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dioxaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIOXASPIRO(5.5)UNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHI3QEQ4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (S)-Olean Pheromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological signaling of (S)-Olean, the female-produced sex pheromone of the olive fruit fly, Bactrocera oleae. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and pest management.

(S)-Olean, systematically named (S)-1,7-dioxaspiro[5.5]undecane, is a chiral spiroacetal that plays a crucial role in the reproductive behavior of the olive fruit fly, a significant agricultural pest. While the racemic mixture is naturally released, the (S)-enantiomer is specifically attractive to females, whereas the (R)-enantiomer attracts males.[1] This stereospecificity highlights the importance of enantioselective synthesis for studying and potentially manipulating the behavior of this insect.

Enantioselective Synthesis of (S)-Olean

The development of synthetic routes to enantiomerically pure (S)-Olean has been a significant area of research. A notable and highly efficient method was developed by Čorić and List, employing a confined Brønsted acid catalyst. This approach facilitates an asymmetric spiroacetalization reaction, providing excellent enantioselectivity.[2][3]

Experimental Protocol: Asymmetric Spiroacetalization

This protocol is based on the work of Čorić and List (2012).

Materials:

-

Hydroxy-alkenal precursor

-

Chiral imidodiphosphoric acid catalyst (a confined Brønsted acid)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Chromatography supplies for purification

Procedure:

-

Reaction Setup: A flame-dried reaction flask is charged with the chiral imidodiphosphoric acid catalyst under an inert atmosphere.

-

Addition of Reactant: Anhydrous solvent is added, followed by the hydroxy-alkenal precursor.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or below) for a designated period, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Work-up: Upon completion, the reaction is quenched, and the crude product is extracted using an appropriate organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-Olean.

Note: The specific details of the catalyst structure, substrate, solvent, temperature, and reaction time are critical for achieving high enantioselectivity and yield. Researchers should consult the original publication for these precise parameters.

Characterization of (S)-Olean

The structural elucidation and confirmation of the enantiomeric purity of synthesized (S)-Olean are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic and Analytical Data

| Parameter | Value/Description | Reference |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| Appearance | Colorless liquid | [4] |

| Specific Rotation ([α]D) | Positive (+) | [5] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 3.72–3.65 (m, 2H), 3.63–3.56 (m, 2H), 1.87–1.76 (m, 2H), 1.64–1.47 (m, 8H), 1.43 (td, J = 13.3, 4.2 Hz, 2H) | [4] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 95.0, 60.3, 35.7, 25.3, 18.5 | [4] |

| Mass Spectrometry (EI-MS) | Characteristic fragments (m/z) |

Note: The provided NMR data is for the racemic mixture. Subtle differences may be observed for the pure enantiomer, but the overall pattern is expected to be identical. The specific rotation value is a key indicator of enantiomeric purity.

Biological Activity and Signaling Pathway

(S)-Olean is detected by the olfactory system of the female olive fruit fly, initiating a behavioral response. The perception of this pheromone involves a cascade of molecular events within the insect's antenna.

Olfactory Signaling Pathway

The binding of (S)-Olean to specific olfactory receptors on the dendrites of olfactory sensory neurons triggers a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for (S)-Olean in Bactrocera oleae are still under investigation, a general model for insect pheromone reception can be described.

Experimental Workflows

Synthesis and Purification Workflow

Pheromone Signaling Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the enantioselective synthesis of (S)-Olean, its characterization, and the current understanding of its role in the olfactory signaling of the olive fruit fly. The provided experimental frameworks and data serve as a foundation for further research into the chemical ecology of Bactrocera oleae and the development of novel, behavior-based pest management strategies. Future work should focus on the definitive identification of the specific olfactory receptors and binding proteins involved in (S)-Olean perception to enable more targeted approaches in modulating insect behavior.

References

- 1. Sex-specific activity of (R)-(-)- and (S)- (+)-1,7-dioxaspiro[5.5]undecane, the major pheromone ofDacus oleae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Potent Potential of Oleanane Triterpenoids: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Oleanane triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural compounds and their synthetic derivatives are being extensively investigated for their therapeutic potential in a range of diseases, from cancer and inflammation to viral infections and metabolic disorders. This technical guide provides an in-depth overview of the biological activity screening of oleanane triterpenoids, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Biological Activities of Oleanane Triterpenoids: A Quantitative Overview

The biological efficacy of oleanane triterpenoids is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in various in vitro assays. The following tables summarize the reported activities of representative oleanane triterpenoids and their derivatives across key therapeutic areas.

Anticancer Activity

Oleanane triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and cell cycle arrest.[1][2] Synthetic derivatives, such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and its methyl ester (CDDO-Me), have shown particularly potent cytotoxic activity against a wide range of cancer cell lines.[3][4][5]

| Compound/Derivative | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Oleanolic Acid | A549 (Lung Carcinoma) | Cytotoxicity | 45.3 | [6] |

| Oleanolic Acid | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 38.7 | [6] |

| Oleanolic Acid | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 31.94 | [7] |

| Oleanolic Acid Derivative (SZC014) | Breast Cancer Cells | Cell Viability | More potent than Oleanolic Acid | [8] |

| Oleanolic Acid Derivative (4d) | HCT-116 (Colon Cancer) | Cytotoxicity | 38.5 | [9] |

| Oleanolic Acid Derivative (5d) | LS-174T (Colon Cancer) | Cytotoxicity | 38.0 | [9] |

| CDDO-Me | OVCAR-5 (Ovarian Cancer) | Growth Inhibition (72h) | ~2.5-5 | [4] |

| CDDO-Me | MDAH-2774 (Ovarian Cancer) | Growth Inhibition (72h) | ~1.25-2.5 | [4] |

| CDDO-Me | PC-3 (Prostate Cancer) | Cell Viability | ~1.25 | [5] |

| CDDO-Me | C4-2 (Prostate Cancer) | Cell Viability | ~1.25 | [5] |

| Momordin Ic (Oleanane Saponin) | JMAR (Head and Neck Squamous) | Cytotoxicity | 1.8-12.4 | [10] |

| Caleduloside E (Oleanane Saponin) | B16F10 (Melanoma) | Cytotoxicity | 1.8-12.4 | [10] |

| Ilexgenin A | B16-F10 (Melanoma) | Cell Viability (48h) | 12.44 | [11] |

Anti-inflammatory Activity

A significant number of oleanane triterpenoids exhibit potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-1β.[12][13] The synthetic oleanane triterpenoid CDDO is a remarkably potent inhibitor of inducible nitric oxide synthase (iNOS).[14]

| Compound/Derivative | Cell Line/System | Assay Type | IC₅₀ (µM) | Reference |

| Oleanolic Acid | Macrophages | NO Production | 1.36 (µg/ml) | |

| Oleanolic Acid Analog (2) | Macrophages | NO Production | 2.66-41.7 | [12] |

| Oleanolic Acid Analog (8) | Macrophages | NO Production | 2.66-41.7 | [12] |

| Oleanolic Acid Analog (9) | Macrophages | NO Production | 2.66-41.7 | [12] |

| Oleanolic Acid Analog (10) | Macrophages | NO Production | 2.66-41.7 | [12] |

| Betulinic Acid | Macrophages | Various | - | [15] |

| Betulinic Acid Derivatives | Macrophages | IL-6 Secretion | More potent than dexamethasone | [16] |

| CDDO | Macrophages | iNOS Inhibition | 0.007 | [3] |

Antiviral Activity

Oleanane triterpenoids have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and herpes simplex virus (HSV).[17][18][19] Glycyrrhizic acid, a well-known oleanane triterpenoid from licorice root, and its derivatives have been a particular focus of antiviral research.[20][21][22][23][24]

| Compound/Derivative | Virus | Assay Type | EC₅₀/IC₅₀ (µM) | Reference |

| Oleanolic Acid | HIV-1 | Antiviral Activity | - | [17] |

| Oleanolic Acid Derivative (32) | HIV | Antiviral Activity | 0.32 | [17] |

| Oleanolic Acid | HSV-1 | Antiviral Activity | 6.8 (µg/ml) | [17] |

| Oleanolic Acid | HSV-2 | Antiviral Activity | 7.8 (µg/ml) | [17] |

| Glycyrrhizic Acid | Dengue Virus (DENV2) | Viral Infectivity | 8.1 | [20] |

| Glycyrrhizic Acid Derivative (13) | Dengue Virus (DENV2) | Viral Infectivity | 1.2 | [20] |

| Glycyrrhizic Acid Derivative (17) | Dengue Virus (DENV2) | Viral Infectivity | 1.3 | [20] |

| Glycyrrhizic Acid | SARS-CoV | Growth Inhibition | 365 | [21] |

| Glycyvir (Glycyrrhizin derivative) | SARS-CoV-2 | Replication Inhibition | 2-8 | [23] |

Experimental Protocols for Biological Activity Screening

The following sections provide detailed methodologies for key experiments commonly used to screen the biological activities of oleanane triterpenoids.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oleanane triterpenoid compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Principle: The Griess reagent system involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540-570 nm.

Protocol:

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the oleanane triterpenoid compounds for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-stimulated control. This allows for the determination of the IC₅₀ value.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method in virology to quantify the titer of infectious virus particles and to assess the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of an antiviral agent. The spread of the virus is restricted by a semi-solid overlay, leading to the formation of localized areas of cell death or infection, known as plaques. The number of plaques is indicative of the number of infectious virus particles, and a reduction in plaque number in the presence of a compound indicates antiviral activity.

Protocol:

-

Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the oleanane triterpenoid. Mix the virus with each compound dilution and incubate to allow for interaction.

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures. Allow for viral adsorption for a specific period.

-

Overlay Application: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

Key Signaling Pathways Modulated by Oleanane Triterpenoids

Oleanane triterpenoids exert their diverse biological effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, inflammation, and stress response. Understanding these molecular mechanisms is vital for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Many oleanane triterpenoids, including betulinic acid, have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[15]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. Synthetic oleanane triterpenoids like CDDO-Me are potent activators of the Nrf2 pathway.[3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies include ERK, JNK, and p38. Dysregulation of the MAPK pathway is a common feature in cancer. Oleanane triterpenoids have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells. For instance, some derivatives can activate the p38 MAPK pathway, which is involved in stress responses and can promote apoptosis.

Conclusion

Oleanane triterpenoids represent a promising class of natural products with a broad spectrum of biological activities relevant to human health. Their anticancer, anti-inflammatory, and antiviral properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic screening and characterization of these multifaceted compounds. Further research into the structure-activity relationships and mechanisms of action of oleanane triterpenoids will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Oleanane Triterpenoid, CDDO-Me, Induces Apoptosis in Ovarian Cancer Cells by Inhibiting Prosurvival AKT/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleanane Triterpenoid CDDO-Me Inhibits Growth and Induces Apoptosis in Prostate Cancer Cells by Independently Targeting Pro-Survival Akt and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Progress in Antimelanoma Research of Natural Triterpenoids and Their Derivatives: Mechanisms of Action, Bioavailability Enhancement and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glycyrrhizic acid derivatives as Dengue virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to Oleanolic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, has long been recognized for its diverse pharmacological properties.[1][2][3][4][5][6] Its therapeutic potential, however, is often limited by poor bioavailability and solubility.[7][8] This has spurred extensive research in medicinal chemistry to synthesize and evaluate novel OA derivatives with enhanced potency and improved pharmacokinetic profiles.[3][6][8][9] This technical guide provides a comprehensive overview of the advancements in the field, focusing on the synthesis, biological activities, and underlying mechanisms of action of oleanolic acid derivatives.

Biological Activities of Oleanolic Acid and Its Derivatives

Oleanolic acid and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutics for a range of diseases.[2][4][5][10]

Anticancer Activity

A significant body of research has focused on the anticancer potential of OA derivatives.[1][3][11][12][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of multiple signaling pathways.[1][11][14] Notably, some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.[1]

Table 1: Anticancer Activity of Selected Oleanolic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1a | Hela | 2.74 | [3] |

| Compound 7a | PC3 | 0.39 | [3] |

| Compound 8a | A549 | 0.22 | [3] |

| OA-5a | MCF-7, Hela, A549 | Improved activity vs. gefitinib | [15] |

| OA-5b | MCF-7, Hela, A549 | Improved activity vs. gefitinib | [15] |

| OA-5c | MCF-7, Hela, A549 | Improved activity vs. gefitinib | [15] |

| UA-5a | MCF-7, Hela, A549 | Improved activity vs. gefitinib | [15] |

| 3d | MCF-7 | 0.77 | [1] |

| 6c | A549 | 0.81 | [7] |

| Compound 17 | PC3 | 0.39 | [16] |

| Compound 28 | A549 | 0.22 | [16] |

Anti-inflammatory Activity

Oleanolic acid and its derivatives have demonstrated potent anti-inflammatory effects.[2][17][18] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) by inhibiting key signaling pathways like NF-κB.[1][18][19]

Antiviral Activity

The antiviral properties of oleanolic acid derivatives have been investigated against a range of viruses, including HIV, influenza, and hepatitis viruses.[2][20][21][22][23] Modifications to the OA scaffold have led to derivatives with significantly enhanced antiviral potency.[2] For instance, certain derivatives have shown to be 10 times more active against HIV infection compared to the parent compound.[2]

Table 2: Antiviral Activity of Selected Oleanolic Acid Derivatives

| Compound | Virus | EC50 (µg/mL) | Reference |

| 3-O-30, 30-dimethylsuccinate | HIV | 0.0005 | [24] |

| Compound 6 | HIV | 1.5 | [24] |

| Compound 11 | HIV | 1.1 | [24] |

| Compound 12 | HIV | 1.2 | [24] |

| Compound 32 | HIV | 0.32 µM | [20] |

Antidiabetic Activity

Oleanolic acid and its derivatives have shown promise in the management of diabetes by modulating glucose metabolism.[2][19][25] They can inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), and modulate signaling pathways such as PPAR-γ to improve insulin sensitivity.[2]

Table 3: Anti-diabetic Activity of Selected Oleanolic Acid Derivatives (PTP-1B Inhibition)

| Compound | IC50 (µM) | % Inhibition | Reference |

| Compound 26 | 1.91 | 98.60 | [2] |

| Compound 27 | 12.2 | 81.88 | [2] |

| Compound 28 | 9.21 | 83.72 | [2] |

| Compound 29 | 0.56 | 71.99 | [2] |

Hepatoprotective and Neuroprotective Activities

Oleanolic acid is known for its hepatoprotective effects, and its derivatives have been developed to further enhance this activity.[2][6][19] They can protect liver cells from damage by modulating metabolic enzymes and reducing oxidative stress.[2][6] Furthermore, neuroprotective effects have been observed, with derivatives showing potential in models of neurodegenerative diseases.[2][19]

Key Signaling Pathways Modulated by Oleanolic Acid Derivatives

The diverse biological activities of oleanolic acid derivatives stem from their ability to modulate multiple intracellular signaling pathways that are crucial in the pathogenesis of various diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[1][24] Oleanolic acid derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1] This inhibition can occur through the suppression of IκBα kinase, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[12]

Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[14] Dysregulation of this pathway is a hallmark of many cancers. Oleanolic acid derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][14] They can inhibit the phosphorylation of key proteins like Akt and mTOR.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by oleanolic acid derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some oleanolic acid derivatives, such as the synthetic triterpenoid bardoxolone methyl (CDDO-Me), are potent activators of the Nrf2 pathway.[12] This activation is a key mechanism for their anti-inflammatory and chemopreventive effects.

Caption: Activation of the Nrf2 signaling pathway by oleanolic acid derivatives.

Experimental Protocols

Synthesis of Oleanolic Acid Derivatives

The synthesis of oleanolic acid derivatives typically involves modifications at the C-3 hydroxyl group, the C-28 carboxylic acid group, and the A-ring.[1][7][16] A general scheme for the synthesis of amide derivatives at the C-28 position is provided below.

Caption: General workflow for the synthesis of C-28 amide derivatives of oleanolic acid.

General Protocol for C-28 Amidation:

-

Activation of the Carboxylic Acid: Oleanolic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). An activating agent (e.g., oxalyl chloride, thionyl chloride, or a coupling reagent like HBTU) is added, often in the presence of a base (e.g., triethylamine, DIPEA), to convert the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester. The reaction is typically stirred at room temperature for a specified period.

-

Amidation: The desired amine is added to the reaction mixture. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]

-

Compound Treatment: Treat the cells with various concentrations of the oleanolic acid derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Oleanolic acid has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The continuous exploration of new synthetic strategies and a deeper understanding of the molecular mechanisms underlying the biological activities of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates for a wide range of diseases, including cancer, inflammatory disorders, and viral infections. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible clinical benefits.

References

- 1. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and discovery of mitochondria-targeting oleanolic acid derivatives for potential PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Design, Synthesis, and Antihepatocellular Carcinoma Activity of Nitric Oxide Releasing Derivatives of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminothis compound-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and antitumor activity of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bds.berkeley.edu [bds.berkeley.edu]

- 22. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Oleanane: A Molecular Fossil Illuminating Angiosperm Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane, a pentacyclic triterpenoid, serves as a critical biomarker in the fields of geochemistry and paleobotany, providing a molecular window into the evolutionary history of angiosperms (flowering plants). Its remarkable stability over geological timescales allows for its preservation in sedimentary rocks and petroleum, making it a reliable indicator of the presence and abundance of angiosperms in ancient ecosystems. This technical guide provides a comprehensive overview of oleanane's role as a biomarker, detailing the experimental protocols for its analysis, presenting quantitative data on its geological distribution, and illustrating the key biosynthetic pathways involved in its production.

Oleanane as a Biomarker for Angiosperm Evolution

The utility of oleanane as a biomarker stems from its strong association with flowering plants. While trace amounts have been detected in some non-angiosperm fossils, its prevalence and concentration in the geological record show a marked increase that coincides with the diversification of angiosperms during the Cretaceous and Tertiary periods.[1] This correlation has led to the development of the "oleanane index," a ratio of oleanane to the more ubiquitous bacterial biomarker, hopane (oleanane/[oleanane+hopane]), which is used to estimate the relative input of angiosperm-derived organic matter into ancient sediments.[2][3] An oleanane index value greater than 0.2 is generally considered indicative of a Tertiary-age source rock with significant angiosperm input.[4]

The presence of 18α(H)-oleanane, the more thermally stable isomer, is a key indicator used in petroleum geochemistry to assess the age and depositional environment of source rocks.[2][4] The ratio of 18α(H)-oleanane to its less stable precursor, 18β(H)-oleanane, can also serve as a thermal maturity parameter for crude oils and rock extracts.

Data Presentation: Oleanane Index Across Geological Time

The following tables summarize the quantitative data on the oleanane index from various studies, providing a snapshot of the increasing influence of angiosperms through geological history.

Table 1: Oleanane Index in Cretaceous Source Rocks

| Geological Age | Location | Oleanane Index (%) | Reference |

| Early Cretaceous | - | Sporadic, < 7 | Moldowan et al., 1994 |

| Late Cretaceous | - | Up to 15 | Moldowan et al., 1994 |

Table 2: Oleanane Index in Tertiary Source Rocks and Oils

| Geological Age | Location | Oleanane Index | Reference |

| Tertiary | Niger Delta | 0.32 - 1.03 | Chukunedum & Abrakasa, 2021[2] |

| Tertiary | Venezuela | > 0.2 | Alberdi & López, 2000 |

| Late Cretaceous/Tertiary | Worldwide (Oils) | Varies | Nytoft et al., 2010[5] |

Experimental Protocols

Extraction of Oleanane from Sedimentary Rocks

This protocol details the extraction of oleanane from shale and other sedimentary rocks for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The Soxhlet extraction method is a widely used and effective technique for this purpose.[6][7]

Materials:

-

Pulverized rock sample (approximately 100g)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Methanol (MeOH), pesticide grade or equivalent

-

Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

-

Extraction thimbles (cellulose)

-

Heating mantle

-

Rotary evaporator

-

Glass wool

-

Clean, solvent-rinsed glassware

Procedure:

-

Sample Preparation: Dry the pulverized rock sample in an oven at 60°C overnight to remove excess moisture.

-

Thimble Packing: Mix approximately 30g of the dried rock powder with an equal amount of anhydrous sodium sulfate to create a free-flowing mixture. Place a small plug of glass wool at the bottom of a cellulose extraction thimble and then carefully pack the rock/Na₂SO₄ mixture into the thimble. Top with another small plug of glass wool.

-

Soxhlet Assembly: Place the packed thimble inside the Soxhlet extractor. Add approximately 300 mL of a 9:1 (v/v) mixture of dichloromethane and methanol to a 500 mL round-bottom flask containing a few boiling chips. Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

-

Extraction: Heat the solvent in the flask using a heating mantle to a gentle boil. Allow the extraction to proceed for 24-48 hours, ensuring a consistent cycling of the solvent (4-6 cycles per hour).

-

Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to a volume of approximately 2-3 mL using a rotary evaporator.

-

Fractionation (Optional but Recommended): To isolate the saturate fraction containing oleanane, the crude extract can be fractionated using column chromatography. A common method involves passing the extract through a column packed with activated silica gel, eluting with hexane to obtain the saturate fraction.

-

Final Concentration: The saturate fraction is then carefully concentrated under a gentle stream of nitrogen gas to a final volume of approximately 100 µL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oleanane

This protocol outlines the optimized parameters for the quantification of 18α(H)-oleanane and its isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: 5% phenyl methyl silicone (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

| Parameter | Setting |

| Injector | |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 80°C, hold for 2 min |

| Ramp 1 | 10°C/min to 250°C |

| Ramp 2 | 3°C/min to 310°C, hold for 20 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-550 |

| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |

| SIM Ions for Oleanane | m/z 191 (base peak), 412 (molecular ion) |

Sample Preparation for GC-MS:

-

The concentrated extract is transferred to a 2 mL autosampler vial.

-

Internal standards (e.g., deuterated alkanes) can be added for precise quantification.

-

For samples containing polar compounds that may interfere with the analysis, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase the volatility of these compounds. However, for the analysis of the saturate fraction containing oleanane, derivatization is typically not required.[8]

Enzymatic Assay of β-Amyrin Synthase

β-amyrin is the direct biosynthetic precursor to oleanane. This protocol describes a method for assaying the activity of β-amyrin synthase, the enzyme responsible for its synthesis from 2,3-oxidosqualene.[9]

Materials:

-

Purified β-amyrin synthase enzyme (recombinantly expressed or from plant extracts)

-

2,3-oxidosqualene (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT and 0.1% Triton X-100)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS for product analysis

Procedure:

-

Substrate Preparation: Prepare a stock solution of 2,3-oxidosqualene in a suitable organic solvent (e.g., ethanol or acetone).

-

Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of the assay buffer, the purified enzyme solution (e.g., 10-50 µg), and the 2,3-oxidosqualene substrate (e.g., to a final concentration of 50 µM). The final reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex thoroughly to extract the product. Centrifuge to separate the phases.

-

Drying and Concentration: Carefully transfer the upper ethyl acetate layer to a new tube. Add a small amount of anhydrous sodium sulfate to dry the extract. Evaporate the solvent under a stream of nitrogen.

-

Product Analysis: Resuspend the dried extract in a small volume of hexane or ethyl acetate and analyze by GC-MS to identify and quantify the β-amyrin product. The GC-MS conditions would be similar to those described for oleanane analysis.

Mandatory Visualizations

Biosynthesis of Oleanane

The biosynthesis of oleanane begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids and steroids in eukaryotes. This reaction is catalyzed by the enzyme β-amyrin synthase.

Caption: Biosynthetic pathway of oleanane from squalene.

Experimental Workflow for Oleanane Analysis

The following diagram illustrates the key steps involved in the extraction and analysis of oleanane from geological samples.

Caption: Workflow for oleanane extraction and analysis.

Logical Relationship: Oleanane Index and Angiosperm Diversification

This diagram illustrates the positive correlation between the oleanane index and the diversification of angiosperms over geological time.

References

- 1. researchgate.net [researchgate.net]

- 2. The Occurrence and Distribution of Oleanane Biomarkers in Crude Oils as an Index [jpst.ripi.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 8. scioninstruments.com [scioninstruments.com]

- 9. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Oleanane: A Technical Guide to its Discovery, Isolation, and Purification from Botanical Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanane, a pentacyclic triterpenoid, represents a significant class of natural products with a diverse and promising range of biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of oleanane and its derivatives from plant sources. It delves into the historical context of its discovery, details its natural occurrence, and presents in-depth experimental protocols for its extraction, purification, and characterization. Quantitative data on yields from various botanical matrices are summarized in comparative tables. Furthermore, this guide utilizes Graphviz visualizations to illustrate experimental workflows, offering a clear and logical representation of the methodologies for researchers in natural product chemistry and drug development.

Introduction: The Oleanane Skeleton - A Historical Perspective

The journey into the world of oleanane triterpenoids is a fascinating chapter in the history of natural product chemistry. While the specific moment of the discovery of the parent oleanane hydrocarbon is not extensively documented, the elucidation of the structure of its derivatives, particularly oleanolic acid, paved the way for understanding this important class of compounds.

Initially isolated in the late 19th century, the correct molecular structure of oleanolic acid was a subject of intense research and debate for decades. Through a series of meticulous chemical degradation and spectroscopic studies by pioneering chemists, the complex pentacyclic structure of the oleanane skeleton was gradually pieced together. This foundational work was crucial for the subsequent identification and characterization of a vast number of oleanane-type triterpenoids from various plant species. These compounds are now recognized for their significant pharmacological potential, including anti-inflammatory, anti-cancer, and antiviral properties.

Oleanane and its derivatives are biosynthesized in plants from the cyclization of squalene.[1] They are commonly found in woody angiosperms and their presence in the fossil record is often used as a biomarker to trace the evolutionary history of these plants.[1]

Natural Sources of Oleanane

Oleanane and its glycosides are widely distributed throughout the plant kingdom. Numerous plant families are known to be rich sources of these compounds, making them readily accessible for research and development. Some of the most significant plant sources are detailed in the table below.

| Plant Species | Family | Plant Part(s) | Major Oleanane Derivatives |

| Olea europaea (Olive) | Oleaceae | Leaves, Fruits | Oleanolic acid, Maslinic acid |

| Lantana camara | Verbenaceae | Roots, Leaves | Oleanolic acid |

| Ligustrum lucidum (Glossy Privet) | Oleaceae | Fruits | Oleanolic acid, Ursolic acid |

| Gymnema sylvestre | Apocynaceae | Leaves | Gymnemic acids (oleanane saponins) |

| Glycine max (Soybean) | Fabaceae | Seeds | Soyasaponins (oleanane glycosides)[2] |

| Silene armeria (Sweet William Catchfly) | Caryophyllaceae | Whole plant | Armerosides (oleanane saponins)[3] |

| Terminalia albida | Combretaceae | Root Bark | Albidanosides, Albidic acids[4] |

| Fatsia polycarpa | Araliaceae | - | Fatsicarpains[5] |

| Cestrum nocturnum (Night-blooming jessamine) | Solanaceae | Leaves | Oleanane-type glycosides[6] |

| Paeonia lactiflora (Chinese peony) | Paeoniaceae | Roots | Oleanane and 30-noroleanane triterpenoids[7] |

Isolation and Purification of Oleanane Triterpenoids: Experimental Protocols

The isolation of oleanane triterpenoids from plant materials involves a series of steps, including pre-extraction preparation, extraction of the crude mixture, and subsequent purification to obtain the desired compounds in high purity. The following sections provide detailed methodologies for the most commonly employed techniques.

Pre-Extraction Preparation

Proper preparation of the plant material is a critical first step to ensure efficient extraction.

-

Collection and Drying: Plant material should be collected at the appropriate stage of growth and authenticated. It is then typically air-dried or oven-dried at a low temperature (40-60 °C) to reduce moisture content, which can interfere with the extraction process.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder or mill. This increases the surface area of the sample, allowing for better solvent penetration and improved extraction efficiency.

Extraction Methodologies

The choice of extraction method depends on the nature of the plant material, the stability of the target compounds, and the desired scale of the operation.

A classical and exhaustive extraction method suitable for compounds that are thermally stable.

Protocol for Soxhlet Extraction of Oleanolic Acid from Olea europaea Leaves:

-

Sample Preparation: Weigh approximately 20-30 g of finely powdered, dried olive leaves and place them into a cellulose extraction thimble.

-

Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. The extractor is then fitted between a round-bottom flask containing the extraction solvent (e.g., 250 mL of methanol or ethanol) and a condenser.[8]

-

Extraction Process: Heat the solvent in the round-bottom flask using a heating mantle. The solvent vaporizes, rises into the condenser, liquefies, and drips onto the plant material in the thimble.[9] When the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the boiling flask.[8]

-

Duration: Allow the extraction to proceed for 6-12 hours, or until the solvent in the siphon arm becomes colorless, indicating that the extraction is complete.[8]

-

Solvent Removal: After cooling, the solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude extract.

A simple and convenient method that involves soaking the plant material in a solvent at room temperature.

Protocol for Maceration of Oleanolic Acid from Lantana camara Roots: [10]

-

Sample Preparation: Weigh approximately 100 g of powdered Lantana camara roots.

-

Defatting: To remove nonpolar constituents, first macerate the powdered roots with petroleum ether (3 x 500 mL) for 24 hours each time. Discard the petroleum ether extracts.

-

Extraction: Macerate the defatted plant material with ethanol (3 x 500 mL) at room temperature for 48-72 hours with occasional shaking.[11]

-

Filtration and Concentration: Filter the ethanolic extracts and combine the filtrates. The solvent is then evaporated under reduced pressure to obtain the crude oleanolic acid extract.[11]

A modern and efficient method that utilizes ultrasonic waves to enhance the extraction process.

Protocol for Ultrasound-Assisted Extraction of Oleanolic Acid from Ligustrum lucidum Fruits: [12]

-

Sample Preparation: Weigh 1 g of powdered Ligustrum lucidum fruit.

-

Extraction: Place the sample in a flask with 20 mL of 95% ethanol.[12]

-

Sonication: Submerge the flask in an ultrasonic bath and sonicate at 40°C for 10 minutes.[12]

-

Post-Extraction: After sonication, centrifuge the mixture and collect the supernatant. The extraction can be repeated on the residue to maximize the yield. The supernatants are then combined and the solvent is evaporated.

A rapid and green extraction technique that uses microwave energy to heat the solvent and plant material.

Protocol for Microwave-Assisted Extraction of Oleanolic Acid from Gymnema sylvestre Leaves: [13][14]

-

Sample Preparation: Weigh 0.5 g of powdered Gymnema sylvestre leaves.

-

Extraction: Place the sample in a microwave-safe extraction vessel with 25 mL of 85% (v/v) methanol.[14]

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 40% power for 6 minutes.[14] A pre-leaching time of 15 minutes before irradiation can improve the yield.[14]

-

Filtration and Concentration: After extraction, filter the mixture and evaporate the solvent to obtain the crude extract.

Purification Techniques

The crude extracts obtained from the above methods are complex mixtures of various phytochemicals. Therefore, purification is essential to isolate oleanane triterpenoids in a pure form.

A widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.

General Protocol for Column Chromatography Purification:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution), for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired oleanane triterpenoids.

-

Combining and Evaporation: Fractions with similar TLC profiles are combined, and the solvent is evaporated to yield the purified compound.

A final purification step to obtain highly pure crystalline compounds.

General Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the partially purified compound in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Crystal Collection: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

Quantitative Data on Oleanane Yield

The yield of oleanane triterpenoids varies significantly depending on the plant source, the extraction method employed, and the specific experimental conditions. The following table summarizes some reported yields of oleanolic acid from different plant materials using various extraction techniques.

| Plant Species | Plant Part | Extraction Method | Solvent | Yield (mg/g of dry weight) | Reference |

| Ligustrum lucidum | Fruit | Ultrasound-Assisted | 95% Ethanol | 6.3 ± 0.25 | [12] |

| Lantana camara | Roots | Microwave-Assisted | Chloroform:Methanol (60:40) | 12.3 | [7] |

| Olea europaea | Leaves | - | - | up to 30 | [15] |

| Gymnema sylvestre | Leaves | Microwave-Assisted | 85% Methanol | 43 (as gymnemagenin) | [14] |

Visualization of Experimental Workflows

To provide a clear and logical overview of the isolation and purification process, the following diagrams have been generated using the DOT language.

References

- 1. Oleanane - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Oleanane-type triterpenoid saponins from Silene armeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. akjournals.com [akjournals.com]

- 8. benchchem.com [benchchem.com]

- 9. hielscher.com [hielscher.com]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-assisted extraction of total bioactive saponin fraction from Gymnema sylvestre with reference to gymnemagenin: a potential biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Innovative Extraction Technologies for Development of Functional Ingredients Based on Polyphenols from Olive Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Oleanane Triterpenoids: A Deep Dive into Structure and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate relationship between a molecule's three-dimensional structure and its biological activity is a cornerstone of modern drug discovery and development. Within the vast landscape of natural products, pentacyclic triterpenoids of the oleanane scaffold have emerged as a privileged class of compounds, exhibiting a wide array of pharmacological properties, including potent anticancer and anti-inflammatory effects. At the heart of their therapeutic potential lies their complex stereochemistry. This technical guide provides a comprehensive overview of the stereochemistry of oleanane triterpenoids, with a primary focus on the extensively studied oleanolic acid, and explores how subtle variations in their spatial arrangement can profoundly influence their biological function. While the vast majority of research has centered on the naturally occurring enantiomer of oleanolic acid, this guide will also address the critical, yet underexplored, area of oleanane enantiomers and their potential for differential bioactivity.

The Oleanane Scaffold: A Stereochemical Playground

The oleanane skeleton is a pentacyclic triterpenoid structure composed of five fused six-membered rings (A, B, C, D, and E). This rigid framework possesses multiple stereocenters, giving rise to a multitude of possible stereoisomers. The specific configuration of these stereocenters dictates the overall shape of the molecule, which in turn governs its interactions with biological targets such as enzymes and receptors.

Oleanolic acid, the most abundant and well-studied oleanane triterpenoid, is characterized by a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and a double bond between C-12 and C-13. The stereochemistry of naturally occurring oleanolic acid is (3β)-3-hydroxyolean-12-en-28-oic acid. While synthetic efforts have been made to produce its enantiomer, ent-oleanolic acid, the biological evaluation of this non-natural form remains largely uncharted territory in publicly available scientific literature.

Biological Activities of Oleanolic Acid and Its Derivatives: A Focus on the Natural Enantiomer

Extensive research has demonstrated the significant therapeutic potential of the natural enantiomer of oleanolic acid and its synthetic derivatives. These compounds have been shown to modulate a variety of signaling pathways implicated in cancer and inflammation.

Anticancer Effects

Oleanolic acid and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[1] These effects are often mediated by the modulation of key signaling pathways.

Table 1: Anticancer Activity of Oleanolic Acid and Selected Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oleanolic Acid | SMMC-7721 | Hepatocellular Carcinoma | > 100 | [2] |

| Derivative 7a | PC3 | Prostate Cancer | 0.39 | [3] |

| Derivative 8a | A549 | Lung Cancer | 0.22 | [3] |

| SZC014 | Various | Various | Candidate Drug | [1] |

| SZC015 | Various | Various | Candidate Drug | [1] |

| SZC017 | Various | Various | Candidate Drug | [1] |

| CDDO | Various | Various | Clinical Trials | [1] |

Note: This table summarizes data for the natural oleanolic acid scaffold and its derivatives. Data comparing the anticancer activity of oleanolic acid enantiomers is not currently available in the cited literature.

Anti-inflammatory Effects

The anti-inflammatory properties of oleanolic acid are well-documented and are largely attributed to its ability to inhibit pro-inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Oleanolic Acid and a Synthetic Derivative

| Compound | Assay | IC50 | Reference |

| Oleanolic Acid | Inhibition of NO production | Potent | [4] |

| CDDO (synthetic derivative) | Inhibition of NO production | Orders of magnitude more potent than Oleanolic Acid | [4] |

Note: This table highlights the significant increase in potency that can be achieved through synthetic modification of the natural oleanolic acid scaffold. Comparative data for oleanolic acid enantiomers is not available.

Key Signaling Pathways Modulated by Oleanane Triterpenoids

The biological activities of oleanolic acid and its derivatives are underpinned by their ability to interact with and modulate critical intracellular signaling cascades. Understanding these interactions is paramount for the rational design of novel therapeutic agents.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Oleanolic acid has been shown to inhibit this pathway, contributing to its anticancer effects.[5]

Figure 1. Oleanolic acid inhibits the PI3K/Akt/mTOR signaling pathway.

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a pivotal role in regulating the inflammatory response. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancer. Oleanolic acid and its synthetic derivatives are potent inhibitors of NF-κB activation.[4]

Figure 2. Oleanane triterpenoids inhibit the NF-κB signaling pathway.

Experimental Protocols: A Methodological Overview

The synthesis and biological evaluation of oleanane triterpenoids involve a range of sophisticated chemical and biological techniques.

Synthesis of Oleanolic Acid Derivatives

The synthesis of oleanolic acid derivatives typically starts with the natural product as a scaffold. Chemical modifications are then introduced at various positions, most commonly at the C-3 hydroxyl group, the C-28 carboxylic acid, and across the C-12/C-13 double bond, to enhance biological activity and improve pharmacokinetic properties.

Figure 3. General workflow for the synthesis and evaluation of oleanolic acid derivatives.

A representative synthetic protocol for the preparation of amide derivatives of oleanolic acid involves the following steps:

-

Protection of the C-3 hydroxyl group: The hydroxyl group at the C-3 position is often protected to prevent unwanted side reactions.

-

Activation of the C-28 carboxylic acid: The carboxylic acid at the C-28 position is activated, typically by converting it to an acid chloride or using a coupling agent.

-

Amidation: The activated carboxylic acid is then reacted with a desired amine to form the corresponding amide derivative.

-

Deprotection: The protecting group at the C-3 position is removed to yield the final product.

-

Purification and Characterization: The synthesized derivative is purified using techniques like column chromatography and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

Chiral Separation of Oleanane Triterpenoids

While specific protocols for the separation of oleanane enantiomers are not readily found in the literature, the principles of chiral chromatography can be applied. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for separating enantiomers.

A general protocol for chiral HPLC method development would involve:

-

Column Screening: A variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) are screened to identify a column that shows selectivity for the enantiomers of interest.

-

Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is systematically varied to optimize the separation (resolution) of the enantiomeric peaks.

-

Method Validation: Once optimal conditions are found, the method is validated for parameters such as linearity, accuracy, and precision.

In Vitro Biological Assays

The biological activity of oleanane triterpenoids is typically assessed using a panel of in vitro assays.

-

Cytotoxicity Assays (e.g., MTT, SRB): These assays are used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

-

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): These assays are used to quantify the extent to which a compound induces programmed cell death in cancer cells.

-

Western Blotting: This technique is used to measure the levels of specific proteins in cells to understand how a compound affects signaling pathways.

-

Nitric Oxide (NO) Production Assay: This assay is used to measure the inhibition of NO production in inflammatory cells, providing an indication of anti-inflammatory activity.

The Unexplored Frontier: Stereochemistry and the Biological Function of Oleanane Enantiomers

Despite the wealth of data on the biological activities of the natural enantiomer of oleanolic acid and its derivatives, a significant knowledge gap exists regarding the bioactivity of its non-natural enantiomer, ent-oleanolic acid. The principles of stereochemistry in pharmacology strongly suggest that the two enantiomers could exhibit different, and potentially novel, biological activities.

The lack of comparative studies on oleanane enantiomers represents a missed opportunity in drug discovery. The synthesis and biological evaluation of ent-oleanolic acid and its derivatives could unveil new therapeutic possibilities and provide a deeper understanding of the structure-activity relationships of this important class of natural products. Future research in this area is critical to fully unlock the therapeutic potential of the oleanane scaffold.

Conclusion

Oleanane triterpenoids, with oleanolic acid as their most prominent member, represent a rich source of bioactive molecules with significant potential for the development of new anticancer and anti-inflammatory drugs. Their complex stereochemistry is a key determinant of their biological function. While extensive research has illuminated the therapeutic promise of the naturally occurring enantiomer of oleanolic acid, the exploration of its enantiomeric counterpart remains a largely uncharted and highly promising area of investigation. A concerted effort to synthesize, separate, and biologically evaluate oleanane enantiomers is essential to fully exploit the therapeutic potential of this remarkable class of natural products. This endeavor will not only expand our understanding of the intricate interplay between stereochemistry and biological function but also pave the way for the discovery of novel, more potent, and selective therapeutic agents.

References

The Biosynthesis Pathway of Oleanane in Woody Angiosperms: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of oleanane-type pentacyclic triterpenoids in woody angiosperms. It is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally important compounds. This document details the core biosynthetic pathway, presents quantitative data from relevant studies, outlines key experimental protocols, and discusses the transcriptional regulation of this complex process.

The Core Biosynthesis Pathway of Oleanane

The biosynthesis of oleanane triterpenoids in woody angiosperms is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. This intricate pathway involves a series of enzymatic reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs), leading to a diverse array of oleanane derivatives.

The foundational steps of the pathway are initiated in the cytoplasm through the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 30-carbon acyclic precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).

The first committed step in oleanane biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase (bAS), a type of oxidosqualene cyclase. Following the formation of the pentacyclic β-amyrin skeleton, a series of oxidative reactions, predominantly catalyzed by cytochrome P450 enzymes of the CYP716 and CYP72 families, introduce functional groups at various positions on the triterpenoid backbone. A key series of reactions is the three-step oxidation at the C-28 position of β-amyrin, which leads to the formation of oleanolic acid. Further hydroxylations and oxidations at other positions, such as C-2, C-16, and C-23, give rise to a wide variety of bioactive oleanane triterpenoids, including maslinic acid, arjunolic acid, and hederagenin.

Caption: Overview of the oleanane biosynthesis pathway.

Data Presentation: Quantitative Analysis of Oleanane Derivatives

The accumulation of oleanane triterpenoids can vary significantly between different species and even within different tissues of the same plant. Below are tables summarizing quantitative data from studies on woody angiosperms.

Table 1: Concentration of Oleanane Derivatives in Terminalia arjuna

| Compound | Concentration in Bark (µg/g fresh weight) | Reference |

| Arjunic Acid | 150 ± 25 | [1] |

| Arjunolic Acid | 250 ± 40 | [1] |

| Arjungenin | 80 ± 15 | [1] |

| Arjunetin | 50 ± 10 | [1] |

| Arjunglucoside I | 120 ± 20 | [1] |

Table 2: Quantitative Analysis of Triterpenoids in Eucalyptus globulus Wood

| Compound | Concentration (mg/g of DCM extract) | Reference |

| Hederagenin | 1.2 | [2] |

| Maslinic Acid | 3.5 | [2] |

| Corosolic Acid | 1.8 | [2] |

| Arjunolic Acid | 4.1 | [2] |

| Asiatic Acid | 2.7 | [2] |

Note: Data are presented as approximate values based on the cited literature and may vary depending on the specific extraction and quantification methods used.

Transcriptional Regulation of Oleanane Biosynthesis

The biosynthesis of oleanane triterpenoids is tightly regulated at the transcriptional level. Various families of transcription factors (TFs) are known to modulate the expression of genes encoding the biosynthetic enzymes. While the specific regulatory network for the oleanane pathway in many woody angiosperms is still being elucidated, studies on related secondary metabolic pathways provide a framework for understanding this regulation.

Key transcription factor families implicated in the regulation of terpenoid biosynthesis include:

-

MYB (myeloblastosis) TFs: These TFs are known to regulate a wide range of secondary metabolic pathways, including those for phenylpropanoids and terpenoids. They can act as both activators and repressors of gene expression.

-